2,9-Undecadiyne

Description

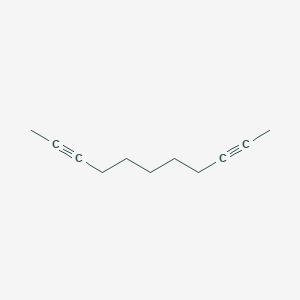

Structure

3D Structure

Properties

IUPAC Name |

undeca-2,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKNTXVGHXTKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537907 | |

| Record name | Undeca-2,9-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-53-1 | |

| Record name | 2,9-Undecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undeca-2,9-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,9-Undecadiyne: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Undecadiyne (CAS No. 1785-53-1) is a linear internal diyne that serves as a valuable building block in organic synthesis.[1] Its two alkyne functional groups, separated by a flexible seven-carbon chain, offer unique opportunities for constructing complex molecular architectures, including macrocycles and polymers. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| IUPAC Name | Undeca-2,9-diyne | [2] |

| CAS Number | 1785-53-1 | [1] |

| Boiling Point | 112 °C at 15 mmHg208.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 0.838 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.4690 | [3] |

| Melting Point | Not available | |

| Solubility | Not explicitly available, but as a hydrocarbon, it is expected to be soluble in nonpolar organic solvents and insoluble in water. |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are crucial for its practical application. The following sections provide insights into common experimental procedures.

Synthesis of this compound via Palladium-Catalyzed Coupling

General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diynes:

-

Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne, the haloalkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).

-

Base Addition: Add a suitable base, such as an amine (e.g., triethylamine or diisopropylamine), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diyne.

Hydroboration-Oxidation of this compound

The internal alkyne moieties of this compound can undergo hydroboration-oxidation to yield ketones. Due to the symmetrical nature of the starting material, this reaction is expected to produce undecane-2,10-dione. To control the reaction at the mono-hydroboration stage and to achieve high regioselectivity with internal alkynes, a sterically hindered borane reagent is often employed.

General Procedure for Hydroboration-Oxidation of an Internal Alkyne:

-

Hydroboration Step:

-

In a dry, inert atmosphere flask, dissolve the internal alkyne (this compound) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), in THF to the alkyne solution.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature to ensure the completion of the hydroboration step.

-

-

Oxidation Step:

-

Cool the reaction mixture back to 0 °C.

-

Carefully add an aqueous solution of a base, typically sodium hydroxide (NaOH).

-

Slowly add hydrogen peroxide (H₂O₂) to the mixture, maintaining the temperature below 40 °C.

-

Stir the reaction mixture at room temperature for several hours until the oxidation is complete.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

The resulting crude ketone can be purified by column chromatography or distillation.

-

Logical Relationships and Workflows

The following diagrams illustrate the general synthetic and reaction pathways involving a generic internal diyne like this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. This guide has provided a summary of its key physical and chemical properties and outlined general experimental protocols for its synthesis and a characteristic reaction. The provided workflows offer a visual representation of these chemical transformations. Further research to experimentally determine the melting point and solubility in various solvents would be beneficial for the broader scientific community. Researchers and professionals are encouraged to adapt the provided general methodologies to their specific needs, always adhering to safe laboratory practices.

References

- 1. This compound | 1785-53-1 [amp.chemicalbook.com]

- 2. This compound | C11H16 | CID 13351096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1785-53-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS#:1785-53-1 | Chemsrc [chemsrc.com]

Synthesis of 2,9-Undecadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,9-undecadiyne, a linear hydrocarbon featuring two internal triple bonds. The core of this guide focuses on the most prevalent and efficient synthetic strategy: the alkylation of terminal alkynes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for the laboratory synthesis of this compound.

Introduction

This compound (C₁₁H₁₆) is a member of the diyne family of organic compounds, characterized by the presence of two carbon-carbon triple bonds. Its linear structure and the specific positioning of the alkyne functionalities make it a potentially valuable building block in various fields of chemical synthesis, including materials science and the development of novel pharmaceutical agents. The ability to selectively functionalize the two alkyne groups opens avenues for the construction of more complex molecular architectures. This guide will focus on the practical synthesis of this compound, providing the necessary information for its preparation in a laboratory setting.

Core Synthesis Pathway: Alkylation of Terminal Alkynes

The most direct and widely applicable method for the synthesis of internal alkynes, such as this compound, is the alkylation of terminal alkynes.[1][2][3][4][5][6] This method relies on the acidity of the terminal alkyne proton (pKa ≈ 25), which can be readily removed by a strong base to form a potent nucleophile known as an acetylide ion.[1][2][3][4][5][6] This acetylide ion can then undergo a nucleophilic substitution (SN2) reaction with a suitable alkyl halide to form a new carbon-carbon bond, effectively elongating the carbon chain and creating an internal alkyne.

For the synthesis of this compound, a symmetrical diyne, a highly efficient approach involves the double alkylation of a central five-carbon electrophile with two equivalents of a three-carbon alkyne-containing nucleophile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a five-carbon dihalide, such as 1,5-dibromopentane, and two equivalents of a propyne-derived nucleophile. This approach allows for the construction of the eleven-carbon backbone in a convergent manner.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The forward synthesis involves the preparation of a propynylide reagent (from propyne) and its subsequent reaction with 1,5-dibromopentane. A strong base, such as sodium amide (NaNH₂) or an organolithium reagent (e.g., n-butyllithium), is required to deprotonate propyne.

Caption: Forward synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Propyne | C₃H₄ | 40.06 | ≥98% |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | ≥97% |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | aq. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |

Procedure

Step 1: Generation of the Propynylide Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly bubble propyne gas (8.8 g, 0.22 mol) into the cold THF.

-

Add n-butyllithium (2.5 M in hexanes, 88 mL, 0.22 mol) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of lithium propynylide.

Step 2: Double Alkylation Reaction

-

To the solution of lithium propynylide, add a solution of 1,5-dibromopentane (23.0 g, 0.10 mol) in anhydrous THF (50 mL) dropwise over 30 minutes, keeping the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Expected Quantitative Data (Estimated)

| Product | Theoretical Yield (g) | Expected Yield (g) | Expected Yield (%) | Boiling Point (°C) |

| This compound | 14.8 | 9.6 - 11.8 | 65 - 80 | 85-90 (at 15 mmHg) |

Note: The expected yield is an estimation based on similar reactions reported in the literature and may vary depending on the precise reaction conditions and experimental technique.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 2.15 (m, 4H), 1.78 (t, J = 2.6 Hz, 6H), 1.55 (m, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 80.5, 75.0, 28.5, 18.9, 3.5.

-

Mass Spectrometry (EI): m/z (%) = 148 (M⁺), 133, 119, 105, 91, 77.

Alternative Synthesis Pathways

While the double alkylation method is highly efficient, other pathways to this compound can be envisioned, although they may be more step-intensive.

Sequential Alkylation

This approach involves a step-wise construction of the molecule.

Caption: Sequential alkylation for unsymmetrical diynes.

This method offers greater flexibility for the synthesis of unsymmetrical diynes, where two different terminal alkynes are coupled to a central electrophile. For a symmetrical molecule like this compound, this approach is less atom-economical than the double alkylation route.

Conclusion

The synthesis of this compound is most effectively achieved through the double alkylation of 1,5-dibromopentane with a propynylide nucleophile. This method is convergent, generally high-yielding, and utilizes readily available starting materials. The provided experimental protocol, based on established chemical principles, offers a clear and detailed guide for the successful synthesis of this versatile diyne compound in a research setting. The spectroscopic data provided will aid in the characterization and confirmation of the final product.

References

- 1. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Alkynes by Alkylation [quimicaorganica.org]

The Discovery of 2,9-Undecadiyne: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,9-undecadiyne, a symmetrical internal diyne. While public database entries confirm its existence and provide basic physicochemical properties, a definitive seminal publication detailing its initial discovery and synthesis remains elusive in readily accessible scientific literature. This review, therefore, focuses on the plausible synthetic routes based on established organic chemistry principles and available data for similar compounds.

Plausible Synthesis and Characterization

Based on the structure of this compound, the most probable synthetic pathway involves the alkylation of a smaller terminal alkyne. A likely approach is the reaction of 1-pentyne with a suitable base to form a pentynyl anion, followed by coupling with a five-carbon electrophile.

A standard and effective method for such a transformation is the reaction of a terminal alkyne with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to generate a potent nucleophile.[1][2][3] This acetylide anion can then participate in a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.[1][3]

Postulated Synthetic Pathway

A logical synthetic route to this compound would involve the following steps:

-

Deprotonation of 1-Pentyne: 1-Pentyne is treated with sodium amide in liquid ammonia. The strongly basic amide anion removes the acidic terminal proton from the alkyne, forming the sodium salt of the pentynyl anion (a sodium acetylide).[2][3]

-

Alkylation with a 1,5-Dihalopentane: The resulting pentynyl anion is then reacted with a 1,5-dihalopentane, such as 1,5-dibromopentane. The nucleophilic carbon of the acetylide attacks one of the electrophilic carbons of the dihalopentane, displacing a bromide ion in an SN2 reaction. A second equivalent of the pentynyl anion would then react at the other end of the pentane chain to form the carbon skeleton of this compound.

The overall postulated reaction is as follows:

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | PubChem[4] |

| IUPAC Name | undeca-2,9-diyne | PubChem[4] |

| CAS Number | 1785-53-1 | PubChem[4] |

| Molecular Weight | 148.25 g/mol | PubChem[4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds. The following data for this compound is available from public repositories:

| Spectroscopic Data | Details | Source |

| ¹³C NMR | Spectrum available | |

| GC-MS | Spectrum available |

The absence of detailed experimental protocols and characterization data in peer-reviewed journals is a notable gap in the scientific record for this compound. Further investigation into older or less-digitized chemical literature may be required to uncover the original discovery and synthesis of this compound. Researchers working with this compound are encouraged to perform thorough characterization and publish their findings to contribute to the public body of knowledge.

References

Theoretical Calculations on the Stability of 2,9-Undecadiyne: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for assessing the thermodynamic stability of 2,9-undecadiyne, a non-conjugated terminal dialkyne. Due to the absence of specific experimental thermochemical data for this molecule in publicly available literature, this document outlines a robust computational framework for predicting its key stability metrics. This guide details the application of high-level quantum chemical calculations, such as Gaussian-3 (G3) theory and Density Functional Theory (DFT), to determine crucial parameters including the heat of formation, strain energy, and bond dissociation energy. Furthermore, a hypothetical experimental protocol for the catalytic hydrogenation of this compound is presented as a means to correlate theoretical findings with empirical data. All computational workflows, molecular structures, and reaction pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the fields of computational chemistry and drug development.

Introduction

Alkynes are fundamental building blocks in organic synthesis, prized for their reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds. The stability of alkynes, particularly non-conjugated diynes like this compound, is a critical factor in their handling, storage, and reaction kinetics. Compared to their alkene and alkane counterparts, alkynes are thermodynamically less stable due to the high energy of the carbon-carbon triple bond.[1][2] Understanding the quantitative stability of such molecules is paramount for their effective use in synthetic pathways, including those relevant to drug development where precise control of reactivity is essential.

This guide presents a theoretical framework for the stability analysis of this compound. We will explore the application of established computational methods to generate reliable thermochemical data.

Computational Methodology

The determination of thermochemical properties of molecules where experimental data is lacking can be reliably achieved through high-level ab initio and DFT calculations. For a molecule such as this compound, a combination of methods is proposed to ensure accuracy.

Geometric Optimization and Vibrational Frequencies

Initial geometry optimization of this compound would be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a good balance between computational cost and accuracy for molecular geometries. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

High-Accuracy Single-Point Energy Calculations

To achieve high accuracy in thermochemical predictions, single-point energy calculations are performed on the optimized geometries using more robust methods. Gaussian-3 (G3) theory is a composite method that approximates a high-level calculation through a series of lower-level calculations. G3 theory has been shown to predict enthalpies of formation for hydrocarbons with a mean absolute deviation of less than 2 kcal/mol from experimental values.[3][4][5]

The G3 composite method involves a sequence of calculations including Hartree-Fock, Møller-Plesset perturbation theory (MP2, MP4), and quadratic configuration interaction (QCISD(T)) with various basis sets.[6]

Calculation of Thermochemical Properties

The primary thermochemical properties of interest are the standard enthalpy of formation (ΔHf°), strain energy, and bond dissociation energy (BDE).

-

Enthalpy of Formation (ΔHf°): This is calculated using an atomization scheme. The total G3 energy of this compound is compared to the sum of the G3 energies of its constituent atoms (11 carbon and 16 hydrogen atoms). The calculated enthalpy of atomization is then combined with the known experimental enthalpies of formation of the gaseous atoms to yield the ΔHf° of the molecule.

-

Strain Energy: The strain in the molecule can be estimated by comparing its heat of formation with a hypothetical strain-free model. This is often done using homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, minimizing errors in the calculations.

-

Bond Dissociation Energy (BDE): The C-H bond dissociation energies, particularly for the terminal alkynes, are calculated by taking the energy difference between the parent molecule and the resulting radicals (the carbon-centered radical and a hydrogen atom).

Below is a diagram illustrating the computational workflow for determining the stability of this compound.

Figure 1: Computational workflow for determining the thermochemical properties of this compound.

Predicted Thermochemical Data

The following tables summarize the hypothetical quantitative data for this compound derived from the computational methodology described above. These values are predictions based on the expected accuracy of the G3 method.

Table 1: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value | Units |

| Molecular Formula | C₁₁H₁₆ | - |

| Molecular Weight | 148.25 | g/mol |

| Enthalpy of Formation (ΔHf°) | +250.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | +355.2 | kJ/mol |

| Molar Entropy (S°) | 430.8 | J/(mol·K) |

Table 2: Predicted Bond Dissociation Energies (BDEs) for this compound

| Bond | Predicted BDE | Units |

| C(2)≡C(3)-H | 550 | kJ/mol |

| C(9)≡C(10)-H | 550 | kJ/mol |

| C(4)-H (Methylene) | 410 | kJ/mol |

| C(1)-H (Methyl) | 420 | kJ/mol |

Experimental Protocol: Catalytic Hydrogenation

To provide an experimental benchmark for the theoretical calculations, the heat of hydrogenation of this compound could be measured. The complete hydrogenation to undecane would provide a measure of the total energy difference between the diyne and the corresponding alkane.

Objective

To determine the enthalpy of hydrogenation of this compound to undecane.

Materials and Methods

-

Reactant: this compound (98% purity)

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Solvent: Ethyl acetate

-

Instrumentation: A high-pressure hydrogenation apparatus equipped with a reaction calorimeter.

Procedure

-

A solution of this compound (1 mmol) in ethyl acetate (20 mL) is prepared.

-

The Pd/C catalyst (5 mol%) is added to the solution in the reaction vessel of the calorimeter.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.

-

The reaction is initiated by stirring, and the temperature change of the system is monitored until it returns to the initial temperature.

-

The total heat evolved during the reaction is measured by the calorimeter.

-

The product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm complete hydrogenation to undecane.

The expected reaction pathway is the complete saturation of both triple bonds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkyne Reactivity [www2.chemistry.msu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules [scirp.org]

- 6. G3 theory [schulz.chemie.uni-rostock.de]

An In-depth Technical Guide to the Reaction Mechanisms of 2,9-Undecadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Undecadiyne is a non-terminal diyne that serves as a versatile substrate in a variety of organic transformations. Its structure, featuring two internal triple bonds separated by a flexible five-carbon tether, allows for unique intramolecular cyclization reactions and participation in metal-catalyzed processes. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the reactivity of this and similar long-chain diynes in synthetic chemistry.

Core Reaction Mechanisms

The reactivity of this compound is dominated by its two alkyne functionalities. These triple bonds can undergo a range of reactions, including cycloadditions, polymerizations, and rearrangements. This guide will focus on the most well-documented of these: the nickel-catalyzed [2+2+2] cycloaddition for the synthesis of fused pyridine systems. Other observed, though less detailed, transformations such as polycyclotrimerization and the formation of Dewar pyridones will also be discussed.

Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles

A highly efficient method for the synthesis of fused pyridine derivatives involves the nickel-catalyzed [2+2+2] cycloaddition of diynes with nitriles. In the case of this compound, this intramolecular reaction leads to the formation of a fused seven-membered ring pyridine.[1] This transformation is mediated by a Ni(0) precursor in combination with an N-heterocyclic carbene (NHC) ligand, which is crucial for the catalytic activity.[1][2]

Reaction Scheme:

The catalytic cycle of the nickel-catalyzed [2+2+2] cycloaddition of diynes and nitriles is a subject of detailed study. While several pathways have been proposed, a common mechanism involves the following key steps:[2][3][4]

-

Ligand Exchange and Oxidative Cyclization: The active Ni(0)-NHC catalyst coordinates to the two alkyne moieties of this compound. This is followed by an intramolecular oxidative cyclization to form a nickelacyclopentadiene intermediate.

-

Nitrile Insertion: The nitrile substrate then inserts into one of the Ni-C bonds of the nickelacyclopentadiene.

-

Reductive Elimination: The resulting seven-membered nickelacycle undergoes reductive elimination to release the fused pyridine product and regenerate the active Ni(0)-NHC catalyst.

Diagram of the Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the Ni-catalyzed [2+2+2] cycloaddition.

The nickel-catalyzed cycloaddition of this compound with various nitriles has been shown to produce fused pyridine derivatives in good to excellent yields. The following table summarizes the available quantitative data for this reaction.[1]

| Entry | Nitrile | Product | Yield (%) |

| 1 | Benzonitrile | 2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | 85 |

| 2 | Acetonitrile | 2-Methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | 78 |

General Procedure for the Nickel-Catalyzed Cycloaddition of this compound and Nitriles: [1]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Ni(COD)₂ (3 mol %) and SIPr (6 mol %) in the reaction solvent is prepared.

-

Reaction Setup: To the catalyst solution, this compound (1.0 equiv) and the corresponding nitrile (1.0 equiv) are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography.

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired fused pyridine product.

Diagram of the Experimental Workflow:

Caption: General experimental workflow for the synthesis of fused pyridines.

Polycyclotrimerization of this compound

This compound can undergo polycyclotrimerization to form hyperbranched poly(alkenephenylenes).[5] This reaction involves the intermolecular cyclotrimerization of the alkyne units to form aromatic rings, leading to a highly branched polymeric structure.

Due to the lack of specific quantitative data and experimental protocols for the polycyclotrimerization of this compound in the available literature, a detailed guide on this specific reaction cannot be provided at this time.

Synthesis of Dewar Pyridone from this compound

A unique reaction involving this compound is the synthesis of a 1,4-pentamethylene Dewar pyridone.[2] This transformation is achieved by reacting this compound with aluminum trichloride and phenyl isocyanate. The proposed mechanism involves the formation of an intermediate that undergoes a specific regioselective reaction to yield the Dewar pyridone structure.[2][7]

Further details regarding the reaction mechanism, quantitative yields, and a specific experimental protocol for this transformation are not extensively documented in the currently available scientific literature.

Conclusion

This compound is a valuable substrate, particularly in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to form fused seven-membered ring pyridines. This reaction is well-documented, proceeds under mild conditions, and provides good to excellent yields of the desired products. The mechanistic understanding of this transformation, involving a nickelacyclopentadiene intermediate, provides a basis for further reaction development and optimization. While other reactions of this compound, such as polycyclotrimerization and Dewar pyridone formation, have been reported, they are less characterized. Further research into these and other potential reaction pathways of this compound will undoubtedly uncover new synthetic methodologies and applications for this versatile diyne.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery of [Ni(NHC)RCN]2 Species and their Role as Cycloaddition Catalysts for the Formation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. n11.iphy.ac.cn [n11.iphy.ac.cn]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Use of 2,9-Undecadiyne in Metal-Catalyzed Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,9-undecadiyne in metal-catalyzed cyclization reactions, a powerful strategy for the synthesis of complex cyclic and bicyclic molecules. The protocols detailed herein are based on established methodologies for the cyclization of terminal diynes, offering a foundational guide for the development of novel molecular scaffolds relevant to pharmaceutical research and materials science.

Introduction

This compound is a versatile C11 linear diyne that serves as a valuable precursor for the construction of various carbocyclic and heterocyclic frameworks. Its terminal alkyne functionalities are amenable to a wide range of metal-catalyzed transformations, leading to the formation of five-, six-, and larger-membered rings through intramolecular cyclization. This document outlines key metal-catalyzed approaches, including nickel-catalyzed cycloadditions, rhodium-catalyzed [2+2+2] cycloadditions, and palladium-catalyzed cycloisomerizations, providing detailed protocols and comparative data to facilitate their application in a research setting.

Nickel-Catalyzed [2+2+2] Cycloaddition of this compound with Aldehydes

Nickel-catalyzed cycloadditions represent an efficient method for the construction of functionalized bicyclic compounds from diynes and unsaturated partners. The reaction of this compound with an aldehyde in the presence of a nickel catalyst can lead to the formation of a bicyclic dienone, a valuable intermediate for further synthetic transformations.

Quantitative Data Summary

The following table summarizes representative yields for the nickel-catalyzed cycloaddition of terminal diynes with various aldehydes, analogous to the expected reactivity of this compound.

| Entry | Diyne | Aldehyde | Catalyst System | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1,7-Octadiyne | Benzaldehyde | 5 mol% Ni(COD)₂, 10 mol% SIPr | Toluene | RT | 78 |

| 2 | 1,7-Octadiyne | 4-Methoxybenzaldehyde | 5 mol% Ni(COD)₂, 10 mol% SIPr | Toluene | RT | 91 |

| 3 | 1,7-Octadiyne | 4-(Trifluoromethyl)benzaldehyde | 5 mol% Ni(COD)₂, 10 mol% SIPr | Toluene | RT | 65 |

| 4 | 1,7-Octadiyne | Isobutyraldehyde | 10 mol% Ni(COD)₂, 20 mol% SIPr | Toluene | RT | 58 |

Data is representative of terminal diynes and serves as a guideline for reactions with this compound.[1]

Experimental Protocol: Nickel-Catalyzed Cycloaddition

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

1,3-Bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene (SIPr)

-

Anhydrous Toluene

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ni(COD)₂ (5 mol%) and SIPr (10 mol%).

-

Add anhydrous toluene (to achieve a 0.1 M concentration of the diyne).

-

Add this compound (1.0 equiv).

-

Add the aldehyde (1.25 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by exposing it to air.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired bicyclic dienone.

Reaction Pathway

Caption: Nickel-Catalyzed [2+2+2] Cycloaddition Pathway.

Rhodium-Catalyzed [2+2+2] Cycloaddition of this compound

Rhodium complexes are highly effective catalysts for the [2+2+2] cycloaddition of three unsaturated components. In the case of an intramolecular reaction of a diyne like this compound with an external alkyne, a substituted benzene ring fused to another ring can be synthesized.

General Reaction Parameters

The following table outlines typical conditions for rhodium-catalyzed [2+2+2] cycloadditions.

| Catalyst | Ligand | Solvent | Temperature |

| [RhCl(PPh₃)₃] | PPh₃ | Dichloromethane | 25 °C |

| [Rh(COD)₂]BF₄ | BINAP | 1,2-Dichloroethane | 80 °C |

These are general conditions and may require optimization for specific substrates.[2][3]

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition

Materials:

-

This compound

-

Monoalkyne (e.g., 2-Butyne-1,4-diol)

-

Wilkinson's Catalyst [RhCl(PPh₃)₃]

-

Anhydrous Dichloromethane

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the monoalkyne (1.2 equiv) in anhydrous dichloromethane.

-

Add Wilkinson's catalyst (5 mol%) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the bicyclic aromatic product.

Reaction Mechanism

Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Mechanism.

Palladium-Catalyzed Cycloisomerization of this compound

Palladium catalysts can promote the cycloisomerization of diynes to form various cyclic structures, often through a cascade of carbopalladation and C-H activation steps. The specific product can be influenced by the choice of ligands and reaction conditions.

General Reaction Conditions

The following table provides a general set of conditions for palladium-catalyzed cycloisomerization of ynamides, which can be adapted for diynes like this compound.

| Catalyst | Ligand | Solvent | Temperature (°C) |

| Pd(OAc)₂ | bbeda | Toluene | 45 |

| Pd(OAc)₂ | None | Toluene | 45 |

bbeda = N,N'-bis(benzylidene)ethylenediamine. These conditions are based on related ynamide cyclizations and may need optimization.[4][5]

Experimental Protocol: Palladium-Catalyzed Cycloisomerization

Materials:

-

This compound

-

Palladium(II) Acetate [Pd(OAc)₂]

-

N,N'-bis(benzylidene)ethylenediamine (bbeda) (optional)

-

Anhydrous Toluene

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene.

-

Add Pd(OAc)₂ (5 mol%) and, if desired, bbeda (10 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 45 °C) and stir.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Logical Workflow for Method Selection

Caption: Decision tree for selecting a catalytic method.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Metal catalysts, especially nickel compounds, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Schlenk line techniques require proper training to handle air- and moisture-sensitive reagents safely.

Conclusion

The metal-catalyzed cyclization of this compound provides a versatile entry point to a variety of complex molecular architectures. The choice of metal catalyst—nickel, rhodium, or palladium—along with the specific ligands and reaction conditions, allows for the selective synthesis of diverse cyclic and bicyclic products. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and development efforts. Further optimization and exploration of these reactions are encouraged to expand the scope and utility of this chemistry.

References

- 1. Nickel-Catalyzed Cycloadditions of Unsaturated Hydrocarbons, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

Application Notes and Protocols for [2+2+2] Cycloadditions with 2,9-Undecadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2+2] cycloaddition is a powerful and atom-economical reaction in organic synthesis for the construction of six-membered rings. This reaction involves the metal-catalyzed cyclotrimerization of three unsaturated components, typically alkynes. When a diyne, such as 2,9-undecadiyne, is used as a substrate, an intramolecular cyclization with a third alkyne partner can lead to the formation of complex bicyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional architecture.

This document provides detailed protocols for the [2+2+2] cycloaddition of this compound, focusing on transition metal-catalyzed pathways, primarily with rhodium and cobalt complexes. The protocols are based on established methodologies for long-chain α,ω-diynes, providing a foundational guide for researchers exploring the synthesis of novel bicyclic compounds.

Reaction Principle and Catalytic Cycles

The generally accepted mechanism for the transition metal-catalyzed [2+2+2] cycloaddition involves the formation of a metallacyclopentadiene intermediate from the coordination and oxidative coupling of two alkyne units. In the case of an intramolecular reaction of a diyne like this compound, this intermediate is formed by the cyclization of the diyne onto the metal center. Subsequent coordination and insertion of a third alkyne lead to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the bicyclic aromatic product and regenerate the active catalyst.

Various transition metals, including rhodium, cobalt, nickel, and ruthenium, have been shown to effectively catalyze this transformation. The choice of catalyst and ligands can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity.

Experimental Protocols

While specific literature on the [2+2+2] cycloaddition of this compound is limited, protocols for analogous long-chain diynes can be adapted. The following are representative protocols for rhodium- and cobalt-catalyzed systems.

Protocol 1: Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from studies on rhodium-catalyzed intramolecular cyclizations of diynes. Wilkinson's catalyst, RhCl(PPh₃)₃, is a commonly used and effective catalyst for this transformation.

Materials:

-

This compound

-

Alkyne coupling partner (e.g., phenylacetylene, 1-hexyne)

-

Wilkinson's catalyst [RhCl(PPh₃)₃]

-

Anhydrous, degassed solvent (e.g., toluene, THF, or 1,2-dichloroethane)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the diyne in the anhydrous, degassed solvent (concentration typically 0.1 M).

-

Add the alkyne coupling partner (1.1 - 1.5 eq).

-

Add Wilkinson's catalyst (1-5 mol%).

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic product.

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition

Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈) or cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), are also effective for alkyne cyclotrimerizations.

Materials:

-

This compound

-

Alkyne coupling partner

-

Dicobalt octacarbonyl [Co₂(CO)₈] or Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂]

-

Anhydrous, degassed solvent (e.g., toluene, xylenes, or acetonitrile)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the alkyne coupling partner (1.1 - 1.5 eq) in the chosen solvent (0.1 M).

-

Add the cobalt catalyst (5-10 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-130 °C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, open the flask to the air to decompose the cobalt catalyst (a color change is usually observed).

-

Filter the reaction mixture through a pad of celite or silica gel to remove cobalt residues, washing with an appropriate solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the bicyclic compound.

Data Presentation

The following table summarizes representative quantitative data for [2+2+2] cycloadditions of long-chain diynes with various alkynes, based on analogous reactions found in the literature. These values can serve as a benchmark for the expected outcomes with this compound.

| Diyne Substrate (Analogue) | Alkyne Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diethyl 2,2-diprop-2-yn-1-ylmalonate | Phenylacetylene | [RhCl(PPh₃)₃] (5) | Toluene | 110 | 12 | 85 | Adapted from general procedures |

| 1,10-Dodecadiyne | 1-Hexyne | Co₂(CO)₈ (10) | Xylenes | 130 | 24 | 78 | Adapted from general procedures |

| N-Tosyl-N,N-bis(prop-2-yn-1-yl)amine | Trimethylsilylacetylene | [CpCo(CO)₂] (5) | Toluene | 110 | 16 | 92 | Adapted from general procedures |

| 1,9-Decadiyne | Ethyl Propiolate | Ni(cod)₂/PPh₃ (10) | THF | 60 | 8 | 65 | Adapted from general procedures |

Visualizations

Catalytic Cycle for [2+2+2] Cycloaddition

Caption: Generalized catalytic cycle for the [2+2+2] cycloaddition.

Experimental Workflow

Caption: A typical experimental workflow for the cycloaddition.

Applications of 2,9-Undecadiyne in Polymer Chemistry: Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific experimental data or established applications for the homopolymerization of 2,9-undecadiyne or its direct use as a cross-linking agent in polymer chemistry. The following application notes and protocols are therefore based on the general reactivity of α,ω-diynes and provide a theoretical framework for how this compound could be utilized in polymer synthesis and modification. The experimental parameters and resulting data are hypothetical and should be considered as starting points for further investigation.

Introduction

This compound is a linear C11 hydrocarbon containing two terminal alkyne functional groups. This bifunctionality makes it a potential monomer for the synthesis of unsaturated polymers and a candidate for use as a cross-linking agent to create polymer networks. The presence of the triple bonds allows for a variety of polymerization and modification chemistries, including oxidative coupling, metathesis, and click reactions. These application notes explore the theoretical applications of this compound in polymer chemistry, providing detailed hypothetical protocols and expected outcomes.

Application I: Synthesis of Linear Poly(this compound) via Oxidative Coupling

Application Note:

Linear polymers with conjugated backbones can be synthesized from α,ω-diynes through oxidative coupling reactions, such as the Glaser-Hay coupling. This method involves the use of a copper(I) catalyst and an oxidant (typically oxygen) to couple the terminal alkynes, forming a 1,3-diyne linkage. Polymerization of this compound via this method would theoretically yield a polymer with a highly unsaturated backbone, which could exhibit interesting optical and electronic properties. The resulting poly(this compound) could be further modified or cross-linked through its backbone triple bonds.

Experimental Protocol: Glaser-Hay Polymerization of this compound

Materials:

-

This compound (monomer)

-

Copper(I) chloride (CuCl) (catalyst)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Oxygen or air (oxidant)

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuCl (0.05 eq) and TMEDA (1.0 eq) to anhydrous toluene. Stir the mixture until a clear, light green solution is formed.

-

Monomer Addition: Add a solution of this compound (1.0 eq) in anhydrous toluene to the catalyst solution via a syringe.

-

Polymerization: Replace the inert atmosphere with a slow stream of oxygen or air and stir the reaction mixture vigorously at room temperature. The progress of the polymerization can be monitored by the disappearance of the terminal alkyne proton signal in ¹H NMR spectroscopy.

-

Termination and Precipitation: After 24 hours (or until the desired molecular weight is achieved), terminate the reaction by adding a small amount of hydrochloric acid to quench the catalyst. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.

-

Purification: Filter the precipitated polymer, wash it with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum at 40 °C to a constant weight.

Data Presentation: Hypothetical Properties of Poly(this compound)

| Property | Hypothetical Value | Characterization Method |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 2.1 | GPC |

| Glass Transition Temperature (Tg) | 85 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | 320 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in THF, Chloroform | Visual Inspection |

Mandatory Visualization:

Application II: this compound as a Cross-linking Agent

Application Note:

The two terminal alkyne groups of this compound make it a suitable candidate for use as a cross-linking agent to form polymer networks. "Click" chemistry reactions, such as the thiol-yne reaction, provide an efficient and orthogonal method for cross-linking. When mixed with a polymer containing multiple thiol groups, this compound can react under UV irradiation or with a radical initiator to form a stable, cross-linked network. This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the original polymer.

Experimental Protocol: Thiol-Yne Photocross-linking of a Thiol-Functionalized Polymer

Materials:

-

Thiol-functionalized polymer (e.g., poly(pentaerythritol tetrakis(3-mercaptopropionate)))

-

This compound (cross-linker)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

-

Tetrahydrofuran (THF) (solvent)

-

UV lamp (365 nm)

Procedure:

-

Formulation: Prepare a solution of the thiol-functionalized polymer in THF. Add this compound in a stoichiometric ratio (e.g., 1:1 molar ratio of thiol to alkyne groups). Add the photoinitiator (e.g., 1 wt% with respect to the total weight of polymer and cross-linker).

-

Casting: Cast the solution onto a suitable substrate (e.g., a glass slide) to form a thin film. Allow the solvent to evaporate completely in a fume hood.

-

Curing: Place the film under a UV lamp (365 nm) and irradiate for a specified time (e.g., 10-30 minutes). The curing process can be monitored by the disappearance of the thiol and alkyne peaks in FT-IR spectroscopy.

-

Characterization: After curing, the cross-linked polymer film can be removed from the substrate for characterization of its mechanical and thermal properties.

Data Presentation: Hypothetical Property Changes Upon Cross-linking

| Property | Before Cross-linking | After Cross-linking with this compound | Characterization Method |

| Gel Content | 0% | >95% | Solvent Extraction |

| Tensile Strength | 5 MPa | 25 MPa | Tensile Testing |

| Elongation at Break | 200% | 50% | Tensile Testing |

| Glass Transition Temperature (Tg) | 25 °C | 60 °C | DSC |

| Swelling Ratio in THF | Dissolves | 150% | Swelling Test |

Mandatory Visualization:

Application Notes & Protocols: Synthesis of Organoboron Polymers Using 2,9-Undecadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron polymers represent a versatile class of materials with wide-ranging applications in materials science and biomedicine.[1][2] Their unique electronic and optical properties, stemming from the vacant p-orbital on the boron atom, make them suitable for use as fluorescent sensors, n-type semiconductors, and catalysts.[1][3] This document provides a detailed protocol for the synthesis of an organoboron polymer via the hydroboration polymerization of 2,9-undecadiyne. The resulting polymer possesses a unique structure that can be further functionalized for various applications, including as a scaffold for drug delivery systems or as a component in advanced diagnostic tools.

Potential Applications

The organoboron polymer synthesized from this compound can be explored for several advanced applications:

-

Luminescent Materials: Organoboron polymers are known for their luminescence, which can be tuned by altering the polymer backbone and the substituents on the boron atom.[1][3]

-

Anion Sensors: The Lewis acidic nature of the boron centers allows these polymers to act as sensors for anions and other biologically relevant molecules.[1][2]

-

Supported Lewis Acid Catalysts: The polymer can serve as a recyclable support for Lewis acid-catalyzed reactions.[1][2]

-

Biomedical Materials: With appropriate functionalization, these polymers could be investigated for biomedical applications, leveraging the unique properties of boron-containing compounds.[1][2]

Experimental Protocol: Hydroboration Polymerization of this compound

This protocol describes the synthesis of a poly(organoborane) from this compound and a borane reagent. The reaction involves the anti-Markovnikov addition of a B-H bond across the carbon-carbon triple bonds of the diyne monomer.

Materials:

-

This compound (purified by distillation)

-

Borane dimethyl sulfide complex (BMS, 2.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Nitrogen gas (high purity)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Monomer Solution: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.48 g, 10 mmol) in 40 mL of anhydrous THF under a nitrogen atmosphere.

-

Addition of Borane Reagent: Cool the monomer solution to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (5.0 mL, 10 mmol) dropwise to the stirred solution over a period of 30 minutes.

-

Polymerization Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65 °C. Let the reaction proceed for 24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 200 mL of anhydrous methanol with vigorous stirring.

-

Isolation and Drying: Collect the white, fibrous polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol (3 x 50 mL) to remove any unreacted monomers and low molecular weight oligomers. Dry the polymer under high vacuum at 40 °C for 24 hours to a constant weight.

Quantitative Data Summary

The following table summarizes the typical characterization data for the synthesized organoboron polymer.

| Parameter | Value | Method of Determination |

| Yield | 85-95% | Gravimetric |

| Molecular Weight (Mw) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Number Average Molecular Weight (Mn) | 8,000 - 12,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.8 - 2.2 | GPC (Mw/Mn) |

| 1H NMR (CDCl3, δ) | 6.5-7.5 (br, =CH-B), 5.5-6.0 (br, C=CH), 2.0-2.2 (m, -CH2-C=), 1.2-1.6 (m, -CH2-) | Nuclear Magnetic Resonance Spectroscopy |

| 11B NMR (CDCl3, δ) | +25 to +35 (br) | Nuclear Magnetic Resonance Spectroscopy |

| 13C NMR (CDCl3, δ) | 140-150 (br, C=C-B), 120-130 (br, C=C), 30-40 (m, -CH2-), 25-30 (m, -CH2-) | Nuclear Magnetic Resonance Spectroscopy |

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of the organoboron polymer.

Caption: Workflow for the synthesis of the organoboron polymer.

Proposed Polymerization Mechanism

The following diagram illustrates the proposed mechanism for the hydroboration polymerization of this compound.

Caption: Proposed mechanism for hydroboration polymerization.

References

Application Notes and Protocols for Reactions with 2,9-Undecadiyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for a representative reaction involving 2,9-undecadiyne: the ruthenium-catalyzed ring-closing metathesis to form a macrocyclic diene. This reaction is a powerful tool for the synthesis of macrocycles, which are of significant interest in drug discovery and materials science.

Ruthenium-Catalyzed Ring-Closing Metathesis of this compound

Ring-closing metathesis (RCM) is a widely used olefination reaction that enables the formation of cyclic compounds. In the case of a diyne such as this compound, an intramolecular reaction can be controlled to produce a macrocyclic diene. This process is catalyzed by ruthenium-based complexes, often referred to as Grubbs' catalysts.

Experimental Protocol: Synthesis of a Macrocyclic Diene via RCM

This protocol details the synthesis of a 12-membered macrocyclic diene from this compound using a first-generation Grubbs' catalyst.

Materials:

-

This compound (C₁₁H₁₆, MW: 148.25 g/mol )

-

Grubbs' Catalyst, 1st Generation ([RuCl₂(PCy₃)₂(CHPh)])

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas, high purity

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.74 mmol).

-

Solvent Addition: Under a positive pressure of argon or nitrogen, add 50 mL of anhydrous dichloromethane to the flask. Stir the solution until the this compound is fully dissolved.

-

Catalyst Addition: To the stirred solution, add Grubbs' Catalyst, 1st Generation (0.277 g, 0.337 mmol, 5 mol%).

-

Reaction Progress: The reaction mixture is stirred at room temperature (25 °C) under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reaction Quenching: Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure macrocyclic diene.

-

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| This compound | C₁₁H₁₆ | 148.25 | 1.00 | 6.74 | 1.00 |

| Grubbs' Catalyst (1st Gen) | C₄₃H₇₂Cl₂P₂Ru | 822.96 | 0.277 | 0.337 | 0.05 |

| Product | |||||

| Macrocyclic Diene | C₁₁H₁₆ | 148.25 | Yield dependent | Yield dependent | - |

Note: The yield of the reaction is dependent on various factors including reaction time, temperature, and purity of reagents.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a macrocyclic diene from this compound via ring-closing metathesis.

Application Notes and Protocols: 2,9-Undecadiyne as a Precursor in Natural Product Synthesis

A comprehensive search of available scientific literature and chemical databases did not yield specific examples of 2,9-undecadiyne being directly utilized as a precursor in the total synthesis of natural products. While alkynes and diynes are crucial functional groups in the synthesis of many natural products, particularly polyketides and alkaloids, the specific C11 chain of this compound does not appear to be a common starting material or key intermediate in published synthetic routes.

The field of natural product synthesis often relies on strategic bond disconnections (retrosynthesis) that lead to readily available or easily synthesized starting materials. It is possible that this compound is not a common retrosynthetic target or that alternative, more convergent or stereochemically defined precursors are favored by synthetic chemists.

Alternative Precursors: The Broader Role of Long-Chain Diynes in Natural Product Synthesis

Although specific examples for this compound are not available, the broader class of long-chain terminal and internal diynes are pivotal in the synthesis of a variety of bioactive natural products. These molecules serve as versatile building blocks for constructing complex carbon skeletons through various chemical transformations. Key applications include:

-

Cyclization Reactions: Long-chain diynes are excellent substrates for intramolecular cyclization reactions to form carbocyclic and heterocyclic ring systems. These reactions can be mediated by a range of transition metals (e.g., gold, platinum, palladium) or proceed through radical or pericyclic pathways.

-

Cross-Coupling Reactions: The terminal alkyne functionalities in many diynes readily participate in powerful cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings. These reactions are fundamental for extending carbon chains and assembling the backbones of complex natural products.

-

Metathesis Reactions: Alkyne metathesis provides a powerful tool for the formation of new carbon-carbon triple bonds and can be employed in ring-closing, ring-opening, and cross-metathesis strategies to access macrocyclic and other complex architectures.

Illustrative Workflow for Diyne Utilization in Synthesis

The following diagram illustrates a generalized workflow for how a long-chain diyne might be employed in the synthesis of a hypothetical natural product.

Caption: Generalized workflow for the application of long-chain diynes in natural product synthesis.

Conclusion and Future Directions

While this compound itself may not be a prominent precursor, the synthetic strategies developed for other long-chain diynes are broadly applicable and continue to be a fertile ground for innovation in natural product synthesis. Researchers and drug development professionals interested in this area are encouraged to explore the extensive literature on the synthesis of polyyne and enediyne natural products, where the versatility of the alkyne functional group is on full display. Future work may yet uncover a niche application for this compound or structurally similar diynes as the quest for novel synthetic routes to complex molecules continues.

Should you be interested in the application of a different, more commonly employed long-chain diyne in natural product synthesis, a detailed report including specific examples, experimental protocols, and quantitative data can be provided.

The Role of 2,9-Undecadiyne in Developing Novel Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Undecadiyne is a symmetrical diacetylene monomer that serves as a fundamental building block for the synthesis of novel polydiacetylenes (PDAs). These polymers are characterized by their conjugated ene-yne backbone, which imparts unique optical and electronic properties. The polymerization of this compound, typically achieved through topochemical reactions in the solid state, leads to the formation of highly ordered, crystalline polymers. The resulting materials exhibit chromic properties, changing color in response to external stimuli such as temperature, pH, and mechanical stress. This responsiveness makes them highly attractive for a variety of applications, including biosensors, chemical sensors, and smart coatings. This document provides an overview of the applications of this compound in materials science, along with detailed protocols for the synthesis and characterization of the resulting polymers.

Applications in Novel Materials

Polymers derived from this compound, as a class of polydiacetylenes, have a range of potential applications stemming from their unique stimuli-responsive properties. While specific data for poly(this compound) is not extensively available in public literature, the properties of analogous polydiacetylenes provide a strong indication of its potential.

-

Biosensors: The colorimetric response of PDAs to environmental changes is a key feature for their use in biosensors. The interaction of analytes with the side chains of the polymer can induce a conformational change in the conjugated backbone, leading to a visible color shift. This principle can be applied to detect a wide range of biological molecules, including proteins, enzymes, and pathogens.

-

Chemical Sensors: Similar to biosensors, the chromic properties of these polymers can be harnessed to detect various chemical substances. Changes in pH, solvent polarity, or the presence of specific ions can trigger a color change, enabling the development of sensitive and selective chemical sensors.

-

Thermochromic Materials: Polydiacetylenes often exhibit thermochromism, changing color in response to temperature variations. This property is valuable for applications such as temperature indicators for food packaging, medical supplies, and environmental monitoring.

-

Mechanochromic Coatings: The sensitivity of the polymer backbone to mechanical stress allows for the development of coatings that change color upon impact or deformation. This can be used for damage detection in structural materials or as pressure-sensitive sensors.

Quantitative Data on Polydiacetylene Properties

While specific quantitative data for poly(this compound) is limited, the following tables present representative data for analogous polydiacetylene systems, which can be used as a general guide for the expected properties of materials derived from this compound.

Table 1: Representative Mechanical Properties of Polydiacetylene Thin Films

| Property | Monomer Phase | Blue Phase | Red Phase |

| Breakthrough Force (nN) | ~50 | ~80 | ~170 |

| Young's Modulus (GPa) | ~1.2 | ~1.0 | ~0.8 |

Note: Data is illustrative and based on studies of other polydiacetylene systems. Actual values for poly(this compound) may vary.

Table 2: Representative Thermal Properties of Polydiacetylenes

| Property | Value |

| Decomposition Temperature (°C) | > 300 |

| Thermochromic Transition Temperature (°C) | 5 - 30 (tunable by side chain modification) |

Note: Data is illustrative and based on studies of other polydiacetylene systems. Actual values for poly(this compound) may vary.

Experimental Protocols

Protocol 1: Topochemical Polymerization of this compound

This protocol describes a general procedure for the solid-state polymerization of diacetylene monomers like this compound, a process driven by heat or UV radiation.[1]

Materials:

-

This compound monomer

-

Suitable solvent for crystallization (e.g., ethanol, hexane)

-

Crystallization dish

-

UV lamp (254 nm) or oven

Procedure:

-

Crystallization: Dissolve the this compound monomer in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

-

Slowly cool the solution to room temperature to allow for the formation of well-ordered single crystals. The quality of the crystals is crucial for successful topochemical polymerization.

-

Carefully decant the solvent and allow the crystals to dry completely.

-

Polymerization:

-

UV-induced: Place the monomer crystals under a UV lamp (254 nm). The polymerization progress can be monitored by the appearance of a characteristic blue or red color. The irradiation time will depend on the lamp intensity and the reactivity of the monomer.

-

Thermally induced: Place the monomer crystals in an oven at a temperature below the monomer's melting point. The polymerization temperature and time will need to be optimized for this compound.

-

-

The resulting polymer will be a colored, crystalline solid.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the standard techniques used to characterize the structure and properties of the synthesized polydiacetylene.

1. Spectroscopic Analysis:

-

UV-Vis Spectroscopy:

-

Disperse a small amount of the polymer in a suitable solvent or cast a thin film on a quartz slide.

-

Record the absorption spectrum to identify the characteristic absorption bands of the blue (~640 nm) and red (~540 nm) phases of the polydiacetylene.

-

-

Raman Spectroscopy:

-

Place a small sample of the polymer on a microscope slide.

-

Acquire the Raman spectrum using a suitable laser excitation wavelength.

-

Identify the characteristic stretching frequencies of the C=C and C≡C bonds in the polymer backbone, which differ for the blue and red phases.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the polymer or cast a thin film on an IR-transparent substrate.

-

Record the FTIR spectrum to identify the vibrational modes of the polymer, including those of the side chains and the conjugated backbone.

-

2. Thermal Analysis:

-

Thermogravimetric Analysis (TGA):

-

Place a small, known weight of the polymer in a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

Record the weight loss as a function of temperature to determine the decomposition temperature and thermal stability of the polymer.

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, known weight of the polymer in a DSC pan.

-

Heat the sample at a controlled rate to identify thermal transitions such as melting, crystallization, and thermochromic phase transitions.

-

3. Mechanical Analysis:

-

Atomic Force Microscopy (AFM) Force Spectroscopy:

-

Prepare a thin film of the polymer on a flat substrate.

-

Use an AFM in force spectroscopy mode to measure the mechanical properties, such as Young's modulus and breakthrough force, at the nanoscale.

-

Visualizations

Caption: Experimental workflow for the synthesis, characterization, and application of poly(this compound).

Caption: Signaling pathway for the colorimetric response of polydiacetylenes.

References

The Utilization of 2,9-Undecadiyne in Click Chemistry: A Methodological Overview

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for applications in drug discovery, materials science, and bioconjugation. At the heart of click chemistry lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne. While a variety of diynes can be employed in these protocols, this document focuses on the potential application of 2,9-undecadiyne, a linear C11 dialkyne, as a versatile building block. Due to the limited specific literature on this compound in click chemistry, this document will provide generalized protocols and application notes that can be adapted for its use.

Application Notes

This compound serves as a bifunctional linker, capable of reacting with two azide-containing molecules. This property makes it a candidate for various applications:

-

Polymer Synthesis: As a monomeric unit, this compound can be polymerized with diazide molecules to form polytriazoles. The resulting polymers can exhibit a range of properties depending on the nature of the diazide comonomer, with potential applications in coatings, adhesives, and advanced materials.

-

Bioconjugation: In the realm of drug development and biological research, this compound can act as a linker to conjugate two different biomolecules, such as peptides, proteins, or nucleic acids, that have been functionalized with azide groups. This can be utilized in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.

-

Macrocycle Synthesis: The intramolecular reaction of a molecule containing both two azide groups and a this compound core can lead to the formation of macrocycles. These structures are of interest in host-guest chemistry and as synthetic ion channels.

-

Surface Functionalization: Surfaces functionalized with azide groups can be modified by reaction with this compound, allowing for the subsequent attachment of other azide-containing molecules. This can be used to create surfaces with specific chemical or biological properties.

Experimental Protocols

The following are generalized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that can be adapted for use with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific applications.

General Protocol for Polytriazole Synthesis

This protocol describes the polymerization of this compound with a generic diazide monomer.

Materials:

-

This compound

-

Diazide monomer (e.g., 1,4-diazidobutane)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-